molecular formula C9H8O2 B1217632 p-Coumaraldehyde CAS No. 20711-53-9

p-Coumaraldehyde

Cat. No.: B1217632
CAS No.: 20711-53-9
M. Wt: 148.16 g/mol
InChI Key: CJXMVKYNVIGQBS-OWOJBTEDSA-N
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Description

P-Coumaraldehyde is a naturally occurring organic compound that belongs to the class of phenolic aldehydes. It is commonly found in various plants such as cinnamon, vanilla, and honey, and is known for its unique aroma and flavor. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.

Scientific Research Applications

1. Plant Stress Response

p-Coumaraldehyde plays a significant role in plants' response to stress. Research has shown that this compound accumulates in plants like cucumber under stress conditions. This accumulation is a part of the plant's natural defense mechanism, involving the phenylpropanoid pathway. The research suggests that this compound is a critical component in the rapid lignification of plant tissues in response to stress, contributing to the plant's resilience against various biotic and abiotic challenges (Varbanova et al., 2011).

2. Neurovascular Tissue Studies

In neurovascular tissue studies, this compound derivatives have been utilized as part of a fluorogenic probe. This probe is designed to detect formaldehyde in live systems, particularly in neurovascular cells. It aids in observing the biological activities and changes within these cells, which is crucial for understanding certain diseases like Alzheimer's (Liang et al., 2017).

3. Microbial Production in Biotechnology

In biotechnology, this compound is synthesized using genetically engineered microorganisms like Escherichia coli. This process involves the overexpression of certain enzymes, leading to the production of this compound. This method is seen as a potential sustainable and efficient way to produce this compound for various uses in secondary metabolic pathways (Liu et al., 2015).

4. Lignin Composition Analysis

This compound is also significant in the analysis of lignin composition. A method involving pyrolysis-gas chromatography has been developed to quantify lignin monomer composition, including this compound. This method aids in understanding the complex structure of lignin in plants, which is crucial for various industrial processes like papermaking and biofuel production (Sonoda et al., 2001).

5. Antioxidative Activities

Studies on the antioxidative activities of natural hydroxy-bearing cinnamaldehydes, including this compound, have shown their potential in protecting against oxidative stress. These compounds, especially this compound, exhibit significant antioxidative activities, which could be beneficial in various medical and cosmetic applications (Jiang et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-(4-hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that plays a key role in the human defense mechanism and responds to invading pathogens with high selectivity and sensitivity .

Mode of Action

This compound interacts with TLR4 by binding directly to the MD2 pocket of the receptor, thereby blocking the binding of lipopolysaccharide (LPS), a pathogen-associated molecular pattern . This interaction initiates an intracellular signaling cascade that leads to a subsequent proinflammatory response .

Biochemical Pathways

The interaction of this compound with TLR4 affects the TLR4 signaling pathway . This pathway plays a vital role in various inflammatory, autoimmune, and neurodegenerative disorders . By blocking the binding of LPS to TLR4, this compound can potentially modulate the downstream effects of the TLR4 signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the TLR4 signaling pathway . By blocking the binding of LPS to TLR4, this compound can potentially reduce the proinflammatory response associated with various disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a freezer under -20°C . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the environment that could potentially interfere with its binding to TLR4

Safety and Hazards

According to the safety data sheet, p-Coumaraldehyde is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Biochemical Analysis

Biochemical Properties

p-Coumaraldehyde plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. It interacts with several enzymes and proteins, including cinnamyl alcohol dehydrogenase and hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase. Cinnamyl alcohol dehydrogenase catalyzes the conversion of this compound to p-coumaryl alcohol, a precursor for lignin biosynthesis. Hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase utilizes p-coumaroyl-coenzyme A to generate p-coumaroyl shikimate, which is further processed in the phenylpropanoid pathway .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to accumulate in plant cells in response to stress, leading to the activation of defense mechanisms. This compound can affect cell function by modulating the expression of genes involved in lignin biosynthesis and other stress-related pathways. Additionally, this compound can impact cellular metabolism by altering the flux through the phenylpropanoid pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to cinnamyl alcohol dehydrogenase, facilitating the reduction of this compound to p-coumaryl alcohol. This interaction is crucial for the biosynthesis of lignin, which is essential for plant structural integrity and defense. This compound also interacts with hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase, influencing the production of p-coumaroyl shikimate and subsequent metabolites in the phenylpropanoid pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can rapidly accumulate in plant tissues in response to stress, leading to enhanced lignification. Its stability may be affected by environmental factors such as light, temperature, and pH. Long-term effects of this compound on cellular function include sustained activation of defense mechanisms and potential alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects observed in studies indicate that there is a fine balance between the beneficial and toxic effects of this compound, depending on the dosage administered .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the phenylpropanoid pathway. It interacts with enzymes such as cinnamyl alcohol dehydrogenase and hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase, influencing the production of lignin and other phenylpropanoid-derived compounds. These interactions affect the metabolic flux through the pathway and can lead to changes in metabolite levels, impacting overall plant metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to different cellular compartments, where it can exert its effects. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which play a crucial role in its distribution within the plant .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm and cell wall, where it participates in lignin biosynthesis and other phenylpropanoid-related processes. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function within the cell .

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMVKYNVIGQBS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314202
Record name trans-p-Coumaraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20711-53-9
Record name trans-p-Coumaraldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20711-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-p-Coumaraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxycinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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